Superior I₂ Imidazoline Receptor Affinity of 2-(1-Benzofuran-2-yl)-1H-imidazole vs. Idazoxan
2-(1-Benzofuran-2-yl)-1H-imidazole (Garsevil/LSL 60101) demonstrates exceptionally high affinity for the imidazoline I₂ receptor (I₂-IR) with a biphasic binding profile, exhibiting a Ki of 0.9 nM at the high-affinity site and 5.6 nM at the low-affinity site . In comparison, the prototypical I₂ ligand idazoxan binds to I₂-IR with a reported Ki of 7.32 nM in rat brain homogenates [1], representing a greater than 8-fold difference in affinity at the primary binding site. Furthermore, in direct radioligand binding studies, [3H]2-BFI (a close structural analog) exhibited a Kd of 1.74 nM, significantly lower (P < 0.01) than the Kd of 10.4 nM for [3H]idazoxan, confirming the benzofuran-2-yl-imidazole scaffold's intrinsic advantage over idazoxan-based ligands [1].
| Evidence Dimension | I₂-IR Binding Affinity (Ki/Kd) |
|---|---|
| Target Compound Data | Ki = 0.9 nM (high-affinity site); Ki = 5.6 nM (low-affinity site) |
| Comparator Or Baseline | Idazoxan: Ki = 7.32 nM; Kd = 10.4 nM |
| Quantified Difference | ~8.1-fold higher affinity (target high-affinity site vs. idazoxan Ki); ~6-fold lower Kd vs. [3H]idazoxan |
| Conditions | In vitro radioligand binding assays; human brain membranes (target); rat brain homogenates (comparator) |
Why This Matters
Higher receptor affinity translates to lower compound consumption in experimental assays and potentially reduced in vivo dosing requirements, directly impacting procurement volume and cost-efficiency in long-term studies.
- [1] Lione, L. A., Nutt, D. J., & Hudson, A. L. (1998). Characterisation and localisation of [3H]2-(2-benzofuranyl)-2-imidazoline binding in rat brain: a selective ligand for imidazoline I2 receptors. European Journal of Pharmacology, 353(1), 123-135. View Source
